1-Propyne, 3-[(1-methylethyl)thio]-
Description
Evolution of Propynes as Versatile Building Blocks in Organic Synthesis
Propynes, characterized by a three-carbon chain containing a carbon-carbon triple bond, have long been recognized as valuable precursors in organic synthesis. Their inherent reactivity, stemming from the high electron density of the alkyne group, allows for a wide array of chemical transformations. Historically, the use of propynes was often centered on their terminal alkyne functionality, which can be readily deprotonated to form a potent nucleophile for carbon-carbon bond formation.
Over the past few decades, the role of propynes has evolved dramatically. nih.gov Modern synthetic chemists now utilize them in a much broader context, capitalizing on their ability to participate in transition metal-catalyzed reactions, cycloadditions, and nucleophilic additions. nih.gov This expanded reactivity profile has solidified the status of propynes as versatile building blocks for the rapid assembly of complex molecules. nih.gov The development of new synthetic methodologies has further enhanced their utility, enabling the construction of diverse molecular frameworks from simple propyne-based starting materials. researchgate.net The ability to use propynes in iterative coupling reactions has also been a significant advancement, allowing for the systematic synthesis of complex natural products. nih.gov
Significance of Thioether Functionality in Chemical Transformations
The thioether functional group, consisting of a sulfur atom bonded to two alkyl or aryl groups, imparts unique chemical properties to a molecule. eresources.blog The sulfur atom in a thioether is less basic but more nucleophilic than the oxygen atom in an ether, a consequence of sulfur's larger atomic radius and greater polarizability. masterorganicchemistry.com This enhanced nucleophilicity makes thiolates, the conjugate bases of thiols, excellent partners in SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com
Thioethers are not merely passive structural elements; they actively participate in a variety of chemical transformations. They can be oxidized to form sulfoxides and sulfones, which are themselves valuable synthetic intermediates. masterorganicchemistry.com Furthermore, the sulfur atom in a thioether can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective modification of remote C-H bonds. researchgate.net This capability has opened up new avenues for the efficient synthesis of complex molecules by minimizing the need for pre-functionalized starting materials. pku.edu.cn The unique reactivity of thioethers has led to their incorporation in a wide range of applications, from pharmaceutical development to materials science. eresources.blogpku.edu.cn
Positioning of 1-Propyne, 3-[(1-methylethyl)thio]- within Propargylic Thioether Chemistry
1-Propyne, 3-[(1-methylethyl)thio]-, with the chemical formula C6H10S, is a member of the propargylic thioether family. nist.gov These compounds are characterized by the presence of a thioether linkage at the propargylic position, the carbon atom adjacent to the alkyne. This structural arrangement gives rise to a unique interplay of reactivity between the alkyne and the thioether functionalities.
The synthesis of propargylic thioethers can be achieved through various methods, including the reaction of propargylic alcohols with thiols. organic-chemistry.orgresearchgate.net Catalytic systems, such as those based on iron, ruthenium, or indium, have been developed to facilitate this transformation efficiently. organic-chemistry.org The choice of catalyst and reaction conditions can be tuned to accommodate a wide range of substrates, including both aliphatic and aromatic thiols. organic-chemistry.org
The reactivity of propargylic thioethers is a subject of ongoing research. The propargylic position is prone to substitution reactions, and the presence of the thioether can influence the outcome of these transformations. For example, S-aryl propargyl thioethers have been shown to undergo intramolecular cyclization reactions to form thiochromenes, a class of heterocyclic compounds with potential applications in medicinal chemistry. acs.org
Contemporary Research Trajectories and Gaps for 1-Propyne, 3-[(1-methylethyl)thio]-
Current research in the field of propargylic thioethers is focused on expanding their synthetic utility and exploring their potential applications. One area of active investigation is the development of new catalytic methods for their synthesis and functionalization. For instance, recent work has focused on the enantioselective synthesis of propargylic thioethers, which is crucial for the preparation of chiral molecules with specific biological activities. organic-chemistry.org
Another research trajectory involves the use of propargylic thioethers as building blocks for the synthesis of more complex molecules. Their ability to undergo a variety of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and rearrangements, makes them valuable intermediates in organic synthesis. organic-chemistry.orgacs.org
Despite the progress made, there are still gaps in our understanding of the chemistry of propargylic thioethers, including 1-Propyne, 3-[(1-methylethyl)thio]-. More research is needed to fully elucidate the influence of the thioether functionality on the reactivity of the adjacent alkyne. A deeper understanding of the reaction mechanisms involved in their transformations will enable the development of more selective and efficient synthetic methods. Furthermore, the exploration of the biological and material properties of compounds derived from 1-Propyne, 3-[(1-methylethyl)thio]- remains a promising area for future research.
Structure
3D Structure
Properties
CAS No. |
14272-25-4 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylpropane |
InChI |
InChI=1S/C6H10S/c1-4-5-7-6(2)3/h1,6H,5H2,2-3H3 |
InChI Key |
LIIXPZMKZWEJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Propyne, 3 1 Methylethyl Thio
Historical Context and Foundational Routes to Propargylic Thioethers
The development of synthetic routes to propargylic thioethers has a rich history, evolving from classical methods to more sophisticated catalytic systems. Initially, the synthesis of these compounds relied heavily on the nucleophilic substitution of propargyl halides with thiolates. This straightforward approach, while effective, often required harsh reaction conditions and was limited by the availability of suitable starting materials.
A significant early method was the Nicolas reaction, developed in 1972, which utilized cobalt as a stoichiometric promoter for propargylic substitution. researchgate.net However, the need for stoichiometric amounts of metal and the multi-step nature of the reaction drove the search for more efficient, catalytic alternatives. researchgate.net The early 2000s marked a turning point with the emergence of transition metal-catalyzed propargylic substitution reactions, which offered milder conditions and greater functional group tolerance. researchgate.netnih.gov These foundational developments paved the way for the advanced methodologies used today.
Nucleophilic Substitution Strategies for 1-Propyne, 3-[(1-methylethyl)thio]- Formation
Nucleophilic substitution remains a fundamental and widely employed strategy for the synthesis of propargylic thioethers. This approach typically involves the reaction of a sulfur-based nucleophile with a propargylic electrophile.
Direct Alkylation of Thiolate Anions with Propargyl Electrophiles
The direct alkylation of a thiolate anion with a propargyl electrophile, such as a propargyl halide or sulfonate, is one of the most common methods for forming the C-S bond in propargylic thioethers. masterorganicchemistry.com In this reaction, a base is used to deprotonate the corresponding thiol, generating a more nucleophilic thiolate anion that readily attacks the electrophilic propargyl carbon, displacing the leaving group in an SN2 fashion. masterorganicchemistry.com
For the synthesis of 1-Propyne, 3-[(1-methylethyl)thio]-, this would involve the reaction of 2-propanethiol (B166235) with a suitable propargyl electrophile. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Table 1: Common Reagents for Direct Alkylation of Thiolates
| Component | Examples | Role in Reaction |
|---|---|---|
| Thiol | 2-Propanethiol | Source of the sulfur nucleophile |
| Propargyl Electrophile | Propargyl bromide, Propargyl chloride, Propargyl tosylate | Provides the propargyl backbone |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | Deprotonates the thiol to form the thiolate anion |
| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Provides the medium for the reaction |
In Situ Generation of Reactive Propargylic Intermediates
To overcome the limitations associated with the use of often unstable propargyl halides, methods involving the in situ generation of reactive propargylic intermediates have been developed. One such approach involves the activation of propargylic alcohols, which are typically more stable and readily available starting materials. nih.govorganic-chemistry.org Lewis acids or Brønsted acids can be used to promote the formation of a propargylic carbocation or a related reactive species, which is then trapped by the thiol nucleophile. nih.govnih.gov
Another strategy involves the in situ formation of acyloxyphosphonium ions from iodobenzene (B50100) dicarboxylates and triphenylphosphine, which can then activate a carboxylate for subsequent reaction with a thiol to form a thioester. rsc.org While this specific example leads to thioesters, the principle of in situ generation of a reactive intermediate for reaction with a sulfur nucleophile is a key concept in modern organic synthesis. rsc.org
Transition Metal-Catalyzed Routes for C-S Bond Formation in 1-Propyne, 3-[(1-methylethyl)thio]-
The advent of transition metal catalysis has revolutionized the synthesis of propargylic thioethers, offering milder reaction conditions, higher efficiency, and broader substrate scope. chemrevlett.comnih.gov
Dehydrative Thioetherification of Propargyl Alcohols with Thiols
A significant advancement in the synthesis of propargylic thioethers is the direct dehydrative coupling of propargyl alcohols with thiols. nih.govchemrevlett.com This atom-economical process, which produces water as the only byproduct, is often catalyzed by various transition metals. nih.govchemrevlett.com Iron catalysts, such as FeCl₃, have been shown to be effective for this transformation, providing good to high yields of S-alkyl/aryl propargyl thioethers at room temperature. organic-chemistry.orgchemrevlett.comorganic-chemistry.org Other metal catalysts, including those based on copper, zinc, and molybdenum, have also been successfully employed for the dehydrative thioetherification of alcohols. chemrevlett.comthieme-connect.de
Table 2: Transition Metal Catalysts for Dehydrative Thioetherification
| Metal Catalyst | Typical Reaction Conditions | Reference |
|---|---|---|
| Iron(III) chloride (FeCl₃) | Acetonitrile, Room Temperature | organic-chemistry.orgchemrevlett.com |
| Copper(II) triflate (Cu(OTf)₂) | Dichloromethane | chemrevlett.com |
| Zinc iodide (ZnI₂) | Dichloroethane | chemrevlett.com |
Cross-Coupling Approaches for C(sp)-S and C(sp³)-S Linkages
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-sulfur bonds. nih.govnih.gov While many cross-coupling methods focus on the formation of aryl thioethers (C(sp²)-S bonds), there are also approaches applicable to the synthesis of propargylic thioethers, which involve the formation of a C(sp³)-S bond. nih.govrsc.orgorganic-chemistry.org
Ruthenium-catalyzed propargylic substitution of propargylic alcohols with thiols provides a general and environmentally friendly route to propargylic sulfides. researchgate.net These reactions can proceed with high regioselectivity. researchgate.net Palladium and nickel catalysts are also widely used for C-S cross-coupling reactions, and while often applied to aryl halides, the principles can be extended to other systems. nih.govnih.gov More recently, visible-light-promoted C-S cross-coupling reactions have emerged as a milder and more sustainable alternative, sometimes avoiding the need for a transition metal catalyst altogether. nih.govrsc.org These methods often proceed via radical intermediates. rsc.org
Metal-Free and Sustainable Synthetic Protocols for 1-Propyne, 3-[(1-methylethyl)thio]- Analogues
Traditional methods for the synthesis of thioethers often rely on the use of transition-metal catalysts or harsh reaction conditions, which can lead to metal contamination of the product and the generation of significant waste. nih.gov In line with the principles of green chemistry, recent research has focused on developing metal-free and more sustainable protocols. rsc.orgyoutube.com These methods aim to improve efficiency, reduce environmental impact, and simplify product purification. rsc.org
A common and straightforward metal-free approach for synthesizing alkyl propargyl sulfides is the S-alkylation of a thiol with a propargyl halide. This nucleophilic substitution reaction is often facilitated by a base. To enhance the sustainability of this transformation, methodologies using greener solvents like water or even solvent-free conditions have been explored. youtube.comclockss.org
Phase-transfer catalysis (PTC) represents a particularly effective and green methodology for this type of reaction. clockss.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the thiolate anion from an aqueous or solid phase into an organic phase where it can react with the propargyl halide. clockss.org This technique often leads to faster reactions, higher yields, and eliminates the need for expensive, anhydrous, or hazardous organic solvents. clockss.org
Another sustainable strategy involves the use of solid acid catalysts. For instance, amorphous silica-alumina catalysts have been shown to effectively promote the direct coupling of alcohols and thiols, with water being the only byproduct, representing an atom-economical approach. nih.gov While this method is typically applied to the synthesis of other types of thioethers, its principles could be adapted for propargylic systems.
Table 1: Metal-Free Synthetic Protocols for Propargyl Sulfide (B99878) Analogues
| Thiol | Base | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| Pyrazole | K₂CO₃ | TBAB (Phase-Transfer) | None | 20 | 18 | 1-Propargylpyrazole | 80 | clockss.org |
| Imidazole (B134444) | K₂CO₃ | TBAB (Phase-Transfer) | None | 20 | 18 | 1-Propargylimidazole | 90 | clockss.org |
| 1,2,4-Triazole | K₂CO₃ | TBAB (Phase-Transfer) | None | 20 | 18 | 1-Propargyl-1,2,4-triazole | 95 | clockss.org |
| Benzotriazole | K₂CO₃ | TBAB (Phase-Transfer) | None | 20 | 18 | 1-Propargylbenzotriazole | 95 | clockss.org |
| Thiophenol | Et₃N | None | Water | RT | 0.5 | Phenyl propargyl sulfide | 95 | labmanager.com |
| 4-Chlorothiophenol | K₂CO₃ | None | Water | RT | 0.5 | 4-Chlorophenyl propargyl sulfide | 96 | labmanager.com |
| TBAB: Tetrabutylammonium bromide. RT: Room Temperature. |
These protocols demonstrate that high yields of propargyl sulfide analogues can be achieved under mild, metal-free, and environmentally benign conditions, highlighting the potential for greener synthesis routes. clockss.orglabmanager.com
Batch and Continuous Flow Synthesis Considerations for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of the process methodology. The two primary modes of operation are batch and continuous flow processing. kilolabs.commdpi.com
Batch processing is the traditional method where reactants are loaded into a single vessel and the reaction proceeds over a set time. kilolabs.com It is versatile and well-suited for the synthesis of multiple products using the same equipment. helgroup.com However, scaling up batch reactions can present challenges, including poor heat transfer, inefficient mixing, and potential safety risks associated with handling large volumes of reactants and managing exothermic events. mdpi.comaragen.com
Continuous flow chemistry , where reactants are continuously pumped through a reactor, has emerged as a powerful technology for scalable and sustainable chemical production. mdpi.comchim.itmdpi.com Flow reactors offer significantly improved heat and mass transfer due to their high surface-area-to-volume ratio. mdpi.comchim.it This precise control over reaction parameters leads to more consistent product quality, higher yields, and enhanced safety, particularly for fast or highly exothermic reactions. kilolabs.comchim.it Furthermore, scaling up a flow process often involves operating the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning the reactor itself. mdpi.com
For the scalable production of a compound like 1-Propyne, 3-[(1-methylethyl)thio]-, translating a batch synthesis, such as the phase-transfer catalyzed reaction of 2-propanethiol and propargyl bromide, into a continuous flow process would be highly advantageous. A flow system could consist of two incoming streams, one containing the 2-propanethiol, base, and phase-transfer catalyst in an aqueous solution, and the other containing the propargyl bromide in an organic solvent. These streams would merge in a microreactor, ensuring rapid mixing and heat exchange, leading to a safer and more efficient process. chim.it
The table below outlines a comparison of key considerations for producing an alkyl propargyl sulfide via batch versus continuous flow methods.
Table 2: Comparison of Batch and Continuous Flow Synthesis for Alkyl Propargyl Sulfides
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference(s) |
| Reactor Type | Stirred tank reactor | Plug flow reactor (PFR), microreactor, packed-bed reactor | mdpi.comhelgroup.comchim.it |
| Scale-Up Strategy | Increase reactor volume ("scale-up") | Increase run time or parallelize reactors ("numbering-up") | mdpi.commdpi.com |
| Heat & Mass Transfer | Often limited, can lead to temperature gradients and poor mixing | Excellent, due to high surface-area-to-volume ratio | mdpi.comchim.it |
| Safety | Higher risk with large volumes of hazardous materials and exotherms | Inherently safer due to small reactor volume and better control | kilolabs.commdpi.comaragen.com |
| Process Control | Parameters (temp., pressure) can vary within the reactor volume | Precise control over residence time, temperature, and stoichiometry | chim.it |
| Productivity | Limited by batch cycle time (charging, reacting, discharging, cleaning) | Higher productivity through continuous operation, reduced downtime | kilolabs.com |
| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility | kilolabs.com |
| Footprint | Large footprint for large-scale production | Significantly smaller footprint for equivalent output | mdpi.com |
Reactivity and Mechanistic Investigations of 1 Propyne, 3 1 Methylethyl Thio
Alkyne-Centered Reactivity of the Propynyl (B12738560) Moiety
The carbon-carbon triple bond in 1-Propyne, 3-[(1-methylethyl)thio]- is the primary site for a variety of chemical transformations, including nucleophilic and electrophilic additions, as well as cycloaddition reactions. The adjacent thioether group can influence these reactions through electronic and steric effects.
Nucleophilic Addition Reactions to the Triple Bond
The electron-rich nature of the alkyne's π-system makes it susceptible to attack by nucleophiles, often facilitated by metal catalysts or basic conditions.
Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, represents a direct method for synthesizing nitrogen-containing vinyl derivatives. For propargyl systems, this can occur via intermolecular or intramolecular pathways. In the context of 1-Propyne, 3-[(1-methylethyl)thio]-, intermolecular hydroamination with primary or secondary amines would be expected to yield enamines or imines upon tautomerization. Research on analogous propargylamines has demonstrated that such reactions can be catalyzed by various transition metals or mediated by bases. For instance, intramolecular hydroamination of propargylamines is a known route to nitrogen heterocycles. organic-chemistry.orgnih.govresearchgate.net A base-mediated intramolecular hydroamination of propargylamine (B41283) with isothiocyanates, for example, proceeds via a 5-exo-dig cycloisomerization to form imidazole-2-thiones. organic-chemistry.org Gold(I) catalysts have also been shown to be effective in the intramolecular hydroamination of N'-aryl-N-propargyl amidines to produce imidazole (B134444) derivatives. nih.govresearchgate.net While direct studies on the hydroamination of 1-Propyne, 3-[(1-methylethyl)thio]- are not prevalent, the general principles suggest that both intermolecular and intramolecular (if a suitable nitrogen nucleophile is present in the molecule) pathways are plausible, likely requiring catalytic activation. nih.govresearchgate.net
Hydrothiolation: The addition of a sulfur-hydrogen bond (hydrothiolation) across the alkyne is a well-established method for the synthesis of vinyl sulfides. This reaction can be initiated by radicals, bases, or transition metal catalysts, with the regioselectivity being highly dependent on the chosen method. For terminal alkynes like the propynyl moiety in 1-Propyne, 3-[(1-methylethyl)thio]-, anti-Markovnikov addition is often observed, leading to the formation of the E-isomer of the corresponding vinyl sulfide (B99878). The presence of the thioether in the starting material could potentially influence the reaction's regiochemical outcome.
Table 1: Predicted Products of Hydroamination and Hydrothiolation of 1-Propyne, 3-[(1-methylethyl)thio]-
| Reactant | Catalyst/Conditions | Predicted Major Product |
| Primary Amine (R-NH₂) | Transition Metal Catalyst | E/Z-Enamine |
| Thiol (R-SH) | Radical Initiator | anti-Markovnikov Vinyl Sulfide |
| Thiol (R-SH) | Base | anti-Markovnikov Vinyl Sulfide |
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds, are potent nucleophiles that can add across the carbon-carbon triple bond. In reactions with propargyl alcohols, Grignard reagents have been shown to add to the internal carbon of the alkyne. stackexchange.comchemspider.comccl.net This reactivity is often rationalized by the formation of a magnesium chelate intermediate which directs the nucleophilic attack. stackexchange.com
For 1-Propyne, 3-[(1-methylethyl)thio]-, while a similar chelation control with the thioether sulfur is less certain than with a hydroxyl group, the addition of a Grignard reagent would likely proceed to attack one of the acetylenic carbons. The regioselectivity would be influenced by steric hindrance from the isopropyl group and the electronic effects of the sulfur atom. The initial adduct, a vinyl-metal species, can then be quenched with an electrophile, such as water or an aldehyde, to yield the final product.
Table 2: Plausible Organometallic Addition Reactions
| Organometallic Reagent | Electrophilic Quench | Plausible Product Structure |
| Methylmagnesium Bromide (CH₃MgBr) | H₂O | 3-[(1-methylethyl)thio]-1-butene |
| Phenylithium (C₆H₅Li) | Formaldehyde (CH₂O) | 1-phenyl-4-[(1-methylethyl)thio]-2-buten-1-ol |
Electrophilic Addition Reactions to the Triple Bond
The alkyne moiety can also undergo electrophilic addition, although it is generally less reactive towards electrophiles than alkenes due to the greater energy required to form a vinyl cation intermediate. youtube.com Common electrophilic additions include halogenation and hydrohalogenation.
In the case of 1-Propyne, 3-[(1-methylethyl)thio]-, the addition of an electrophile (E⁺) would lead to the formation of a vinyl cation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the terminal carbon, and the subsequent nucleophilic attack occurs at the more substituted internal carbon. The presence of the sulfur atom could potentially stabilize an adjacent positive charge through resonance, influencing the regiochemical outcome. Studies on the electrophilic halogenation of propargyl alcohols have shown that a variety of halo-substituted enones can be formed, indicating the susceptibility of the propargyl system to electrophilic attack. nih.gov
Cycloaddition Chemistry of the Alkyne Unit
The triple bond of 1-Propyne, 3-[(1-methylethyl)thio]- can participate in various cycloaddition reactions, most notably the [3+2] cycloaddition with azides, a cornerstone of "click chemistry."
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgnih.govnih.govorganic-chemistry.orgwikipedia.org This reaction is expected to proceed readily with 1-Propyne, 3-[(1-methylethyl)thio]- and an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The reaction is known for its high functional group tolerance and typically proceeds under mild conditions. nih.govwikipedia.org The presence of the thioether moiety is not expected to significantly hinder the reaction, as CuAAC is compatible with a wide range of functional groups. nih.govresearchgate.net The kinetics of CuAAC can be influenced by the nature of the alkyne, though propargyl compounds generally exhibit excellent reactivity. nih.govnih.gov
Table 3: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition
| Azide Reactant | Catalyst System | Expected Product |
| Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-((isopropylthio)methyl)-1H-1,2,3-triazole |
| Phenyl Azide | Cu(I) salt, Ligand | 1-Phenyl-4-((isopropylthio)methyl)-1H-1,2,3-triazole |
Diels-Alder and Other Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orgbyjus.com These reactions are characterized by the simultaneous reorganization of bonding electrons and are often highly stereospecific. libretexts.orglibretexts.org The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. libretexts.orgmsu.edu
While specific studies on the Diels-Alder reactions of 1-Propyne, 3-[(1-methylethyl)thio]- are not extensively detailed in the provided search results, the general reactivity of alkynes as dienophiles in [4+2] cycloadditions is a well-established principle in organic chemistry. msu.edu In such a reaction, the alkyne would react with a conjugated diene to form a cyclohexadiene derivative. The isopropylthio group would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition.
Other pericyclic reactions involving propargylic sulfides include sigmatropic rearrangements. For instance, allylic sulfoxides can undergo a sci-hub.senih.gov-sigmatropic rearrangement to form sulfenate esters. msu.edu A similar rearrangement could be envisioned for an oxidized derivative of 1-Propyne, 3-[(1-methylethyl)thio]-.
Thioether-Centered Reactivity of the Isopropylthio Group
The sulfur atom in the isopropylthio group is a key center of reactivity, capable of undergoing oxidation and forming sulfonium (B1226848) ylides.
The sulfur atom in 1-Propyne, 3-[(1-methylethyl)thio]- can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The selectivity of the oxidation, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.org For example, the use of a stoichiometric amount of an oxidizing agent at lower temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures will lead to the sulfone.
The synthesis of 3-(isopropylsulfonyl)prop-1-yne, the corresponding sulfone, has been reported. sigmaaldrich.com Sulfones are valuable synthetic intermediates, and the propargyl sulfone derived from 1-Propyne, 3-[(1-methylethyl)thio]- can participate in various chemical transformations. For instance, propargyl sulfones have been utilized in the synthesis of necroptosis inhibitors. rsc.org
Table 1: Oxidation Products of 1-Propyne, 3-[(1-methylethyl)thio]-
| Starting Material | Product Name | Chemical Formula |
| 1-Propyne, 3-[(1-methylethyl)thio]- | 1-(prop-2-yn-1-ylsulfinyl)propane | C6H10OS |
| 1-Propyne, 3-[(1-methylethyl)thio]- | 3-(isopropylsulfonyl)prop-1-yne | C6H10O2S |
Sulfonium ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are typically generated by the deprotonation of a sulfonium salt, which can be formed by the alkylation of a sulfide. mdpi.com The reaction of 1-Propyne, 3-[(1-methylethyl)thio]- with an alkylating agent would produce a propargylic sulfonium salt. Subsequent treatment with a strong base would generate the corresponding sulfonium ylide. mdpi.com
Sulfonium ylides are versatile intermediates in organic synthesis, participating in reactions such as the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. baranlab.orgmdpi.com Propargyl sulfides can be converted to homoallenyl sulfides via a Doyle-Kirmse reaction, which involves the formation of a sulfonium ylide intermediate. acs.org Rearrangements of sulfonium ylides, such as sci-hub.senih.gov-sigmatropic rearrangements, are also known. msu.edu
The thioether linkage in 1-Propyne, 3-[(1-methylethyl)thio]- can undergo radical transformations. Propargyl radicals are key intermediates in these processes and their chemistry has gained significant attention in recent years. sci-hub.seresearchgate.net These radicals can be generated through various methods, including the homolysis of propargyl-X bonds. researchgate.net
The propargyl radical exists in resonance with the allenyl radical, which contributes to its diverse reactivity. researchgate.net Radical-mediated reactions of propargyl thioethers can lead to a variety of products, including functionalized allenes through 1,4-difunctionalization of 1,3-enynes, which can be conceptually related to the reactivity of propargyl thioethers. researchgate.net The stability of the propargyl radical is comparable to that of the benzyl radical. sci-hub.se
Propargylic Position Reactivity and Functional Group Interconversions
The propargylic position, the sp³-hybridized carbon adjacent to the alkyne, is another site of significant reactivity in 1-Propyne, 3-[(1-methylethyl)thio]-. wikipedia.org
The propargylic position of 1-Propyne, 3-[(1-methylethyl)thio]- and related propargyl derivatives can undergo substitution reactions with a variety of nucleophiles. nih.govmdpi.com These reactions are a powerful tool for the introduction of diverse functional groups at the propargylic carbon. The leaving group in these reactions is often a halide or a sulfonate ester, which can be introduced through functional group interconversion of a propargyl alcohol. ub.edu
The propargylation of various substrates, including aldehydes, ketones, and imines, with propargylating agents is a common strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions can be catalyzed by various metals and can proceed through different mechanisms, including nucleophilic substitution and Barbier-type reactions. nih.govmdpi.com The tautomerization between propargyl and allenyl species plays a crucial role in these transformations, expanding the scope of possible products. nih.govmdpi.com
Metal-Catalyzed Propargylic Functionalizations (e.g., C-H Activation, Trifluoromethylthiolation)
The propargylic position of 1-Propyne, 3-[(1-methylethyl)thio]- is a key site for reactivity, and its functionalization through metal-catalyzed C-H activation represents a powerful strategy for molecular elaboration. Transition metals can selectively activate the C(sp³)–H bonds at the position adjacent to the alkyne, enabling the introduction of new functional groups. This approach is highly valued for its atom economy, as it avoids the pre-functionalization of the substrate.
A significant advancement in this area is the enantioselective trifluoromethylthiolation of propargylic C–H bonds. The trifluoromethylthio (SCF₃) group is of great interest in medicinal chemistry due to its high lipophilicity and metabolic stability. wikipedia.orgresearchgate.net Iridium-based catalytic systems have been developed for the direct, enantioselective propargylic C–H trifluoromethylthiolation of various alkynes. nih.govorganic-chemistry.org This reaction typically involves an iridium catalyst that facilitates the cleavage of a propargylic C–H bond and subsequent C–S bond formation with an electrophilic "SCF₃" source. nih.gov Mechanistic studies point to a turnover-limiting C-H bond cleavage and the involvement of cationic Iridium-alkyne complexes. nih.gov
While direct experimental data on 1-Propyne, 3-[(1-methylethyl)thio]- may be limited in published literature, its structure is analogous to substrates that have been successfully functionalized. The reaction's efficacy has been demonstrated for a wide array of alkynes, including dialkylacetylenes. nih.gov The presence of the thioether functionality in 1-Propyne, 3-[(1-methylethyl)thio]- introduces the potential for catalyst inhibition through sulfur coordination, a common challenge in transition-metal catalysis. However, the choice of catalyst, ligand, and reaction conditions can be optimized to favor the desired C-H activation pathway over catalyst poisoning. For instance, iron-catalyzed propargylic C-H functionalization has also been reported as a viable method for converting alkyl-substituted alkynes into more complex products. semanticscholar.org
Below is a representative table of iridium-catalyzed propargylic C-H trifluoromethylthiolation for substrates structurally similar to 1-Propyne, 3-[(1-methylethyl)thio]-, demonstrating the typical conditions and outcomes of such reactions.
| Substrate (Alkyne) | Catalyst System | SCF₃ Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Dialkylacetylene | [Ir(cod)Cl]₂ / Chiral Ligand | N-(Trifluoromethylthio)phthalimide | Moderate | Moderate-High | nih.gov |
| Aryl-Alkyl Alkyne | [Ir(cod)Cl]₂ / Chiral Ligand | N-(Trifluoromethylthio)phthalimide | Good-Excellent | Excellent | nih.govorganic-chemistry.org |
| Protected Terminal Alkyne | [Ir(cod)Cl]₂ / Chiral Ligand | N-(Trifluoromethylthio)phthalimide | Good | High | nih.gov |
Sigmatropic Rearrangements in Propargylic Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-conjugated system in an intramolecular fashion. masterorganicchemistry.com In propargylic systems containing a thioether, such as 1-Propyne, 3-[(1-methylethyl)thio]-, the nih.govnih.gov-sigmatropic rearrangement is a particularly relevant and synthetically useful transformation. wikipedia.orgchemtube3d.com This reaction typically proceeds through a sulfur ylide intermediate.
The process is initiated by the formation of a sulfonium ylide from the thioether. This can be achieved, for example, by reacting the thioether with a carbene or by S-arylation with an aryne followed by deprotonation at the carbon adjacent to the sulfur atom. nih.govquora.com For 1-Propyne, 3-[(1-methylethyl)thio]-, deprotonation of the corresponding sulfonium salt at the propargylic carbon would generate the key ylide. This ylide then undergoes a concerted nih.govnih.gov-sigmatropic rearrangement through a five-membered cyclic transition state. organic-chemistry.orgchemtube3d.com This rearrangement results in the formation of a new carbon-carbon bond and the migration of the sulfur group, transforming the propargylic sulfide into a functionalized allenic thioether.
The general mechanism is outlined below:
Ylide Formation: The sulfur atom of 1-Propyne, 3-[(1-methylethyl)thio]- attacks an electrophile (e.g., from a diazo compound in the presence of a catalyst) to form a sulfonium salt. Subsequent deprotonation at the propargylic carbon generates a sulfonium ylide.
nih.govnih.gov-Rearrangement: The ylide undergoes a rapid intramolecular rearrangement where the sulfur-containing group migrates from its original position to the terminal carbon of the propargyl group. This proceeds via a concerted pericyclic transition state.
Product Formation: The final product is an allenyl thioether, where the isopropylthio group is attached to the central carbon of the newly formed allene (B1206475).
This transformation is highly valuable as it provides access to structurally complex and synthetically versatile allenes from readily available propargylic precursors. researchgate.net
Synergistic Reactivity: Interplay of Alkyne and Thioether Functionalities
The chemical behavior of 1-Propyne, 3-[(1-methylethyl)thio]- is not merely the sum of its parts but is defined by the synergistic interplay between the alkyne and thioether functional groups. Their proximity allows for unique electronic interactions and opens pathways for chelation-controlled reactivity.
Electronic Interactions and Through-Space Effects
The electronic nature of 1-Propyne, 3-[(1-methylethyl)thio]- is characterized by the juxtaposition of the electron-withdrawing alkyne and the potentially electron-donating thioether. The sp-hybridized carbons of the alkyne group are more electronegative than sp² or sp³ carbons, leading to an inductive electron-withdrawing effect across the molecule. quora.com This can increase the acidity of the propargylic protons.
Conversely, the sulfur atom of the thioether possesses lone pairs of electrons. While sulfur is less electronegative than oxygen, its lone pairs are more diffuse and polarizable, making the thioether group a soft nucleophile. masterorganicchemistry.com These lone pairs can interact with the adjacent π-system of the alkyne through space. This interaction can influence the electron density distribution within the molecule, affecting its reactivity in various transformations. For instance, in reactions involving electrophilic attack on the alkyne, the sulfur atom can modulate the regioselectivity. Furthermore, the electronic properties of both the alkyne and the thioether can be tuned; for example, introducing electron-withdrawing groups on the alkyne increases its electrophilicity and reactivity toward nucleophiles like thiols. nih.govacs.org
Chelation-Assisted Catalytic Processes
The thioether moiety in 1-Propyne, 3-[(1-methylethyl)thio]- can act as a powerful directing group in transition-metal-catalyzed reactions. The sulfur atom can coordinate to a metal center, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to specific C-H bonds. This chelation effect enables highly regioselective C-H functionalization reactions that would otherwise be difficult to achieve.
This strategy has been widely employed for the ortho-C-H functionalization of aryl thioethers. nih.gov In the context of 1-Propyne, 3-[(1-methylethyl)thio]-, the sulfur atom can direct a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to activate the C-H bonds of the isopropyl group or potentially other accessible positions. studysmarter.co.uknih.gov The formation of a five- or six-membered metallacycle is often the key to this selectivity. semanticscholar.org
For example, a palladium catalyst can coordinate to the sulfur atom, facilitating the oxidative addition into a nearby C-H bond. The resulting palladacycle can then react with various coupling partners (e.g., alkenes, alkynes) to form new C-C or C-heteroatom bonds. This approach avoids the need for pre-installed directing groups that must be removed later, enhancing synthetic efficiency. The ability of the thioether to act as a directing group provides a synergistic pathway where one functional group actively participates in the transformation of another part of the molecule.
The following table illustrates the general principle with examples of thioether-directed C-H activation reactions.
| Substrate Type | Catalyst | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Aryl Alkyl Thioether | Pd(OAc)₂ | Acrylates | ortho-Olefinated Thioether | nih.gov |
| Benzyl Thioether | [Ru(p-cymene)Cl₂]₂ | Internal Alkynes | ortho-Alkenylated Benzyl Thioether | nih.gov |
| N-Aryl Indole with Thioether | Pd(OAc)₂ / Chiral Phosphoric Acid | Acrylates | Atroposelective ortho-Olefination Product | studysmarter.co.uk |
Advanced Spectroscopic and Structural Elucidation of 1 Propyne, 3 1 Methylethyl Thio and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 1-Propyne, 3-[(1-methylethyl)thio]-. It provides detailed information about the chemical environment of individual atoms.
For terminal alkynes like 1-Propyne, 3-[(1-methylethyl)thio]-, the alkynyl proton (H-C≡) typically resonates in a specific region of the ¹H NMR spectrum, generally between δ 1.7 and 3.1 ppm. libretexts.org This characteristic chemical shift is influenced by the cylindrical π-electron cloud of the triple bond, which creates a shielding effect. libretexts.org The protons on the carbon adjacent to the sulfur atom and the isopropyl group will also exhibit characteristic chemical shifts and coupling patterns, allowing for the complete assignment of the proton spectrum.
In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne group have distinct chemical shifts. For terminal alkynes, the C≡C-H carbon typically appears in the range of 68-90 ppm, while the carbon attached to the alkyl group is found further downfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Propyne, 3-[(1-methylethyl)thio]-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| ≡C-H | ~2.0-2.5 | ~70-80 |
| -C≡ | ~80-90 | Not Applicable |
| -S-CH₂- | ~3.2-3.5 | ~25-35 |
| -S-CH- | ~3.0-3.3 | ~35-45 |
| -CH(CH₃)₂ | ~1.3-1.5 | ~20-25 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 1-Propyne, 3-[(1-methylethyl)thio]-, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as long-range coupling between the alkynyl proton and the methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached, and usually already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the alkynyl proton and the carbon of the methylene group, confirming their connectivity.
These 2D NMR methods are crucial for the de novo structural elucidation of novel derivatives and for confirming the structure of reaction products. nih.gov
Quantitative NMR (qNMR) is a powerful tool for monitoring the progress of chemical reactions in real-time without the need for chromatographic separation or response factor determination. rptu.de By integrating the signals of reactants and products, one can determine their relative concentrations over time.
For reactions involving 1-Propyne, 3-[(1-methylethyl)thio]-, such as its conversion to a cyclic sulfide (B99878) acs.orgacs.org, qNMR can be employed to:
Determine reaction kinetics.
Identify the formation of intermediates.
Calculate reaction yields.
The use of benchtop NMR spectrometers is making this technique more accessible for routine reaction monitoring. rsc.orgrsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is critical for confirming the identity of newly synthesized derivatives of 1-Propyne, 3-[(1-methylethyl)thio]-. The NIST WebBook provides mass spectral data for the parent compound, showing its molecular weight to be 114.209 g/mol . nist.gov
Tandem mass spectrometry (MS/MS) experiments, often performed with techniques like Collision-Induced Dissociation (CID), are used to study the fragmentation patterns of ions. xmu.edu.cn For 1-Propyne, 3-[(1-methylethyl)thio]-, characteristic fragmentation would likely involve:
α-cleavage : Cleavage of the C-C bond adjacent to the sulfur atom. miamioh.edulibretexts.org
Loss of the isopropyl group : A common fragmentation pathway for isopropyl-substituted compounds.
Cleavage of the propargyl group : Fragmentation involving the alkyne moiety. researchgate.net
Understanding these fragmentation pathways is essential for identifying unknown reaction products and for distinguishing between isomers.
Interactive Data Table: Expected HRMS Fragments of 1-Propyne, 3-[(1-methylethyl)thio]-
| Fragment Ion | Proposed Structure | Nominal m/z |
| [M-CH₃]⁺ | [C₅H₇S]⁺ | 99 |
| [M-C₃H₇]⁺ | [C₃H₃S]⁺ | 71 |
| [M-C₃H₃]⁺ | [C₃H₇S]⁺ | 75 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
For 1-Propyne, 3-[(1-methylethyl)thio]-, the key vibrational modes are:
C≡C-H stretch : A sharp, strong band in the IR spectrum typically appears around 3300 cm⁻¹. libretexts.org
C≡C stretch : This vibration gives rise to a band in the 2100-2260 cm⁻¹ region. libretexts.org In terminal alkynes, this band is often weak in the IR spectrum but can be strong in the Raman spectrum. nih.govacs.org
C-S stretch : This vibration is typically found in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹.
The position and intensity of the C≡C stretching frequency can be sensitive to the local environment, making it a useful probe in more complex systems. nih.govresearchgate.net
X-ray Crystallography for Crystalline Derivatives and Metal Complexes
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of 1-Propyne, 3-[(1-methylethyl)thio]- itself may be challenging, crystalline derivatives or metal complexes can be prepared for analysis.
Alkynes are known to form stable complexes with transition metals. wikipedia.org The coordination of the alkyne to a metal center causes a significant change in the C≡C bond length and the C-C≡C bond angle, which can be precisely measured by X-ray diffraction. wikipedia.org This technique is invaluable for:
Unambiguously determining the stereochemistry of chiral derivatives.
Characterizing the geometry of metal complexes. mdpi.comelsevierpure.comnih.gov
Providing solid-state evidence for the connectivity established by NMR and MS.
Electronic Circular Dichroism (ECD) for Chiral Analogue Characterization
Electronic Circular Dichroism (ECD) is a spectroscopic technique that is highly sensitive to the stereochemistry of chiral molecules. nih.gov While 1-Propyne, 3-[(1-methylethyl)thio]- is not chiral, chiral analogues could be synthesized, for example, by introducing a stereocenter in the alkyl chain or by forming a chiral sulfoxide (B87167).
ECD spectroscopy, in conjunction with quantum chemical calculations, can be used to:
Determine the absolute configuration of chiral analogues. nih.gov
Study conformational changes in solution. mdpi.com
Investigate the chiroptical properties of chiral sulfur-containing compounds. acs.orgnih.govacs.org
The Cotton effects observed in the ECD spectrum are characteristic of the spatial arrangement of chromophores within the chiral molecule, providing a powerful tool for stereochemical assignment. nih.gov
Theoretical and Computational Studies on 1 Propyne, 3 1 Methylethyl Thio
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of 1-Propyne, 3-[(1-methylethyl)thio]-. These studies can predict molecular geometry, orbital energies, and charge distribution, which collectively govern the molecule's stability and reactivity.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. osi.lv It is widely used to predict the ground-state properties of organosulfur compounds. osi.lvresearchgate.net For 1-Propyne, 3-[(1-methylethyl)thio]-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry. osi.lv This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
A hypothetical set of optimized geometric parameters for 1-Propyne, 3-[(1-methylethyl)thio]- is presented in the table below. These values are representative of what would be expected from a DFT calculation and are based on typical bond lengths and angles for similar alkynyl sulfides.
| Parameter | Value |
| Bond Lengths (Å) | |
| C≡C | 1.21 |
| C-C | 1.46 |
| C-S | 1.82 |
| S-C(isopropyl) | 1.85 |
| C-H (alkyne) | 1.06 |
| **Bond Angles (°) ** | |
| C≡C-C | 178.5 |
| C-C-S | 110.2 |
| C-S-C(isopropyl) | 101.5 |
| Dihedral Angles (°) | |
| H-C≡C-C | 180.0 |
| C≡C-C-S | 65.0 |
| Note: This data is hypothetical and for illustrative purposes. |
Furthermore, DFT calculations can provide vibrational frequencies. The characteristic C≡C stretching frequency for the alkyne group and the C-S stretching frequency would be of particular interest for spectroscopic characterization.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. wikipedia.orgnih.gov
For 1-Propyne, 3-[(1-methylethyl)thio]-, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the alkyne, reflecting the electron-donating nature of the thioether and the π-electrons. The LUMO is likely to be the antibonding π* orbital of the C≡C triple bond. youtube.com A hypothetical FMO analysis is summarized below.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.5 | π* orbital of the alkyne |
| HOMO | -8.9 | Combination of sulfur lone pair and alkyne π orbital |
| HOMO-LUMO Gap | 8.4 | |
| Note: This data is hypothetical and for illustrative purposes. |
The distribution and energies of these orbitals indicate that the molecule would likely act as a nucleophile at the sulfur atom or the alkyne in reactions with electrophiles, and as an electrophile at the alkyne in reactions with strong nucleophiles.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.netrsc.org The MEP is plotted onto the electron density surface of the molecule, with different colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). researchgate.net
For 1-Propyne, 3-[(1-methylethyl)thio]-, an MEP map would likely show a region of high electron density (red) around the sulfur atom due to its lone pairs and around the π-cloud of the triple bond. A region of positive potential (blue) would be expected around the acetylenic hydrogen, making it susceptible to deprotonation by a base. The isopropyl group would exhibit a relatively neutral potential. This visual tool is invaluable for predicting sites of non-covalent interactions and electrophilic or nucleophilic attack. rsc.orgnih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. acs.org By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism. acs.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netmaxapress.com
A key aspect of studying reaction mechanisms is the identification of transition states, which are the energy maxima along the reaction pathway. wikipedia.orglibretexts.orgpressbooks.publibretexts.orgyoutube.com Computational methods can be used to locate the geometry of a transition state and calculate its energy. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate), thus confirming that the located transition state indeed connects the intended species.
For a hypothetical reaction involving 1-Propyne, 3-[(1-methylethyl)thio]-, such as a base-catalyzed isomerization, transition state calculations would be crucial to understanding the energetics of the proton transfer steps.
By calculating the energies of reactants, intermediates, transition states, and products, a free energy profile for a reaction can be constructed. researchgate.netresearchgate.netarxiv.orgacs.org This profile provides a quantitative picture of the reaction mechanism, showing the activation energies for each step and the relative stabilities of all species along the reaction coordinate.
The activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, is particularly important as it determines the rate of the reaction according to transition state theory. wikipedia.orgyoutube.com A higher activation energy corresponds to a slower reaction.
A hypothetical free energy profile for a two-step reaction of 1-Propyne, 3-[(1-methylethyl)thio]- is presented below.
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.0 |
| Note: This data is hypothetical and for illustrative purposes. |
This profile would suggest a moderately fast reaction at room temperature, with the first step being rate-determining due to its higher activation energy. Such computational studies provide deep insights into the kinetics and thermodynamics of chemical reactions involving 1-Propyne, 3-[(1-methylethyl)thio]-. arxiv.org
Conformational Analysis and Intramolecular Interactions
The conformational landscape of 1-Propyne, 3-[(1-methylethyl)thio]- is dictated by the rotational freedom around its single bonds, primarily the C-S and C-C bonds of the isopropyl and propargyl groups. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in identifying the stable conformers and the energy barriers between them.
For analogous propargyl sulfides, the orientation of the propargyl group relative to the sulfur atom and its other substituent is a key determinant of conformational stability. The interplay of steric hindrance and subtle intramolecular interactions governs the preferred geometries. In the case of 1-Propyne, 3-[(1-methylethyl)thio]-, the bulky isopropyl group is expected to significantly influence the conformational preferences.
Intramolecular interactions, though weak, play a crucial role in stabilizing certain conformations. These can include:
Dipole-dipole interactions: Interactions between the polar C-S bond and other parts of the molecule.
C-H···S and C-H···π interactions: Weak hydrogen bonds involving the hydrogen atoms of the isopropyl and propargyl groups with the sulfur atom or the alkyne's π-system.
While specific energetic data for the conformers of 1-Propyne, 3-[(1-methylethyl)thio]- is not available, a general understanding can be gleaned from studies on similar molecules. The relative energies of different staggered and eclipsed conformations would need to be calculated to construct a potential energy surface.
Table 1: Key Dihedral Angles in Conformational Analysis of 1-Propyne, 3-[(1-methylethyl)thio]-
| Dihedral Angle | Description | Expected Influence on Conformation |
| C-C-S-C | Rotation around the S-C(propargyl) bond | Determines the orientation of the isopropyl group relative to the propargyl moiety. |
| H-C-S-C | Rotation around the S-C(isopropyl) bond | Influences the positioning of the methyl groups of the isopropyl substituent. |
| S-C-C≡C | Rotation around the C(propargyl)-C≡ bond | Generally less flexible due to the linearity of the alkyne group. |
Prediction and Validation of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can then be validated against experimental data if available. For 1-Propyne, 3-[(1-methylethyl)thio]-, the following spectroscopic techniques are of interest:
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through computational methods. The characteristic vibrational modes for the C≡C triple bond, C-H bonds of the alkyne and alkyl groups, and the C-S bond can be predicted. The calculated frequencies are often scaled to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like Gauge-Including Atomic Orbital (GIAO). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectra can also be computationally predicted, providing further information about the vibrational modes of the molecule.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Validation of these predicted spectra would require experimental measurements on a synthesized sample of 1-Propyne, 3-[(1-methylethyl)thio]-.
Table 2: Predicted Spectroscopic Data for 1-Propyne, 3-[(1-methylethyl)thio]- (Hypothetical based on analogous compounds)
| Spectroscopic Data | Predicted Value/Range | Notes |
| ¹H NMR | ||
| δ (HC≡) | ~2.0-2.5 ppm | Chemical shift of the acetylenic proton. |
| δ (CH₂) | ~3.0-3.5 ppm | Chemical shift of the methylene (B1212753) protons adjacent to the sulfur. |
| δ (CH, isopropyl) | ~2.8-3.3 ppm | Chemical shift of the methine proton of the isopropyl group. |
| δ (CH₃, isopropyl) | ~1.2-1.5 ppm | Chemical shift of the methyl protons of the isopropyl group. |
| ¹³C NMR | ||
| δ (C≡C) | ~80-90 ppm | Chemical shifts of the sp-hybridized carbons. |
| δ (CH₂) | ~20-30 ppm | Chemical shift of the methylene carbon. |
| δ (CH, isopropyl) | ~35-45 ppm | Chemical shift of the methine carbon of the isopropyl group. |
| δ (CH₃, isopropyl) | ~20-25 ppm | Chemical shift of the methyl carbons of the isopropyl group. |
| IR Spectroscopy | ||
| ν (C≡C) | ~2100-2150 cm⁻¹ | Stretching vibration of the alkyne triple bond. |
| ν (≡C-H) | ~3300 cm⁻¹ | Stretching vibration of the acetylenic C-H bond. |
| ν (C-S) | ~600-800 cm⁻¹ | Stretching vibration of the carbon-sulfur bond. |
In Silico Design and Prediction of Novel 1-Propyne, 3-[(1-methylethyl)thio]- Derivatives
The framework of 1-Propyne, 3-[(1-methylethyl)thio]- offers several avenues for in silico design of novel derivatives with potentially enhanced or tailored properties. Computational methods can be employed to predict how structural modifications would affect the molecule's electronic structure, reactivity, and potential biological activity.
Key strategies for the in silico design of derivatives include:
Substitution on the Alkyne Terminus: Replacing the terminal hydrogen of the propyne (B1212725) group with various functional groups (e.g., halogens, alkyl groups, aryl groups) could modulate the molecule's electronic properties and reactivity. For instance, adding an electron-withdrawing group could increase the acidity of the methylene protons adjacent to the sulfur.
Modification of the Isopropyl Group: Replacing the isopropyl group with other alkyl or aryl substituents would alter the steric and electronic environment around the sulfur atom, influencing conformational preferences and intermolecular interactions.
Introduction of Additional Functional Groups: Incorporating polar functional groups could enhance solubility or introduce specific interaction sites for potential applications in materials science or medicinal chemistry.
For each designed derivative, computational tools can predict a range of properties, including:
Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): To assess the molecule's kinetic stability and chemical reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator.
Docking Studies: If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and mode of interaction of the designed derivatives with the target protein.
This in silico screening process allows for the prioritization of a smaller, more promising set of derivatives for synthesis and experimental testing, thereby saving time and resources.
Applications of 1 Propyne, 3 1 Methylethyl Thio in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Molecule Synthesis
The presence of both a reactive alkyne and a thioether moiety makes 1-Propyne, 3-[(1-methylethyl)thio]- a molecule of interest for constructing complex molecular architectures. Despite its potential, specific examples of its use are limited.
Synthesis of Heterocyclic Scaffolds (e.g., Thiochromenes, Triazoles, Isoquinolines)
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical strategies for building molecular complexity in a single step. The alkyne functionality in 1-Propyne, 3-[(1-methylethyl)thio]- makes it a theoretical candidate for inclusion in such reactions, for example, in A³-coupling (aldehyde-alkyne-amine) or cycloaddition cascades. However, specific documented instances of 1-Propyne, 3-[(1-methylethyl)thio]- participating as a reactant in MCRs to generate complex heterocyclic or acyclic products are not found in the current body of scientific literature.
Preparation of Intermediates for Advanced Synthetic Targets
Research has shown that 1-Propyne, 3-[(1-methylethyl)thio]- can serve as a precursor to highly reactive intermediates under specific conditions. In gas-phase pyrolysis studies conducted between 312-402°C, isopropyl propargyl sulfide (B99878) undergoes thermal decomposition. This reaction proceeds with first-order kinetics to yield allene (B1206475) and the unstable intermediate, thioacetone (B1215245) lookchem.com. Thioacetone is recognized as a valuable, albeit challenging, intermediate in its own right for the synthesis of various organosulfur compounds and specialty chemicals lookchem.com.
Table 1: Pyrolysis of Isopropyl Propargyl Sulfide
| Precursor | Conditions | Products | Kinetic Data (Arrhenius Equation) |
|---|---|---|---|
| Isopropyl Propargyl Sulfide | Gas-phase thermolysis (312-402°C, 2-14 torr) | Allene, Thioacetone | k(sec⁻¹) = 10¹¹·⁵¹⁺/⁻⁰·¹⁴exp(-155 +/- 2 kJ/mol RT) lookchem.com |
Precursor in Polymer Chemistry and Functional Materials
The terminal alkyne group of 1-Propyne, 3-[(1-methylethyl)thio]- suggests its utility in polymer science, particularly in the synthesis of functional polymers and materials.
Design of Alkyne-Functionalized Polymer Architectures
The incorporation of alkyne moieties into polymer chains is a key strategy for creating materials that can be further modified, for example, via click chemistry. While 1-Propyne, 3-[(1-methylethyl)thio]- is a potential monomer for creating such alkyne-functionalized polymers, there is limited specific research detailing its polymerization or its use in designing defined polymer architectures. A study on the gas-phase thermolysis of related propargyl sulfides noted that the resulting thioaldehyde products readily form polymers at room temperature lookchem.com. By analogy, the thioacetone generated from the pyrolysis of 1-Propyne, 3-[(1-methylethyl)thio]- could also undergo polymerization, suggesting a pathway to polymeric materials under thermal conditions lookchem.com.
Cross-Linking Agents and Network Polymer Formation via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for polymer cross-linking and network formation. The terminal alkyne in 1-Propyne, 3-[(1-methylethyl)thio]- makes it a suitable candidate for such reactions. It could theoretically be used to cross-link azide-functionalized polymer chains to form robust networks. However, there are no specific studies in the reviewed literature that demonstrate the application of 1-Propyne, 3-[(1-methylethyl)thio]- as a cross-linking agent or its use in network polymer formation via click chemistry. While thioacetone, a pyrolysis product of the compound, has been mentioned as a cross-linking agent in rubber production, this process does not involve a click chemistry mechanism lookchem.com.
Surface Functionalization and Modification of Materials
The dual functionality of 1-Propyne, 3-[(1-methylethyl)thio]- makes it a compelling candidate for the surface functionalization and modification of a wide array of materials. The terminal alkyne group can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions, providing a highly efficient and specific method for covalently attaching the molecule to surfaces. The thioether linkage, on the other hand, can offer additional modes of interaction, including coordination with metal surfaces or as a site for further chemical modification.
The ability to modify surfaces with this compound opens up possibilities for tailoring the surface properties of materials. For instance, the introduction of the isopropylthio group can alter the hydrophobicity and chemical reactivity of a substrate. This is particularly relevant in the development of specialized coatings, sensors, and biocompatible materials. While direct research on 1-Propyne, 3-[(1-methylethyl)thio]- for surface modification is not extensively documented, the principles of using bifunctional molecules containing both an alkyne and a sulfur-based group are well-established in materials science.
Table 1: Potential Applications in Surface Modification
| Application Area | Potential Role of 1-Propyne, 3-[(1-methylethyl)thio]- |
| Biomaterials | Covalent attachment to polymer scaffolds to introduce specific functionalities for cell adhesion or drug delivery. |
| Sensors | Immobilization on sensor surfaces to create a selective recognition layer for analytes that interact with the thioether or alkyne groups. |
| Anti-fouling Coatings | Modification of surfaces to resist the adhesion of microorganisms or proteins. |
| Electronics | Functionalization of semiconductor or metal surfaces to control interfacial properties. |
Ligand Synthesis for Catalysis
The molecular architecture of 1-Propyne, 3-[(1-methylethyl)thio]- is well-suited for the synthesis of novel ligands for catalysis. The presence of both a "soft" sulfur donor and a "π-acidic" alkyne group allows for multiple coordination modes to a metal center. This can lead to the formation of stable and catalytically active metal complexes.
Chelation, the formation of two or more coordinate bonds between a metal ion and a single ligand, is a powerful strategy for enhancing the stability and modulating the reactivity of a catalyst. The sulfur atom and the alkyne's triple bond in 1-Propyne, 3-[(1-methylethyl)thio]- can act in concert to chelate a metal center. This chelation effect can pre-organize the catalytic site, leading to increased efficiency and selectivity in catalytic transformations. For instance, such ligands could be employed in cross-coupling reactions or asymmetric catalysis, where precise control over the metal's coordination sphere is paramount.
In homogeneous catalysis , metal complexes bearing ligands derived from 1-Propyne, 3-[(1-methylethyl)thio]- could be soluble in the reaction medium, allowing for high catalytic activity and selectivity under mild conditions. The electronic and steric properties of the ligand can be fine-tuned by modifying the isopropyl group, which in turn influences the performance of the catalyst.
For heterogeneous catalysis , the alkyne functionality provides a convenient handle for immobilizing the corresponding metal complexes onto solid supports, such as silica, alumina, or polymers. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the practical benefits of heterogeneous catalysts (ease of separation and recyclability). The thioether group can also play a role in anchoring the catalytic species to the support.
Table 2: Research Findings on Related Alkynyl Thioether Ligands in Catalysis
| Catalyst System | Reaction Type | Key Findings |
| Gold(I) complexes with alkynyl thioether ligands | Annulation reactions | Densely functionalized oxazoles were synthesized with high regioselectivity. The sulfur atom was found to be crucial for the observed reactivity and regiochemical outcome. |
| Copper-catalyzed reactions | Thiolation of terminal alkynes | Provided a convenient route to various alkynyl sulfides, which are precursors to sulfur-containing heterocycles. |
While specific catalytic applications of 1-Propyne, 3-[(1-methylethyl)thio]- are not yet widely reported, the established reactivity of related alkynyl thioethers in forming catalytically active metal complexes points towards a promising future for this compound in the field of catalysis.
Emerging Applications in Organic Optoelectronics and Smart Materials
The electronic properties inherent in the structure of 1-Propyne, 3-[(1-methylethyl)thio]- suggest its potential utility in the burgeoning fields of organic optoelectronics and smart materials. The conjugated π-system of the alkyne, in conjunction with the sulfur atom's lone pairs of electrons, can participate in electronic transitions that are fundamental to the function of optoelectronic devices.
Thioether-containing organic molecules have been explored for their applications in various optical materials. For example, oligomeric polythiols with thioether functionality are used in the preparation of polymers for optical articles due to their desirable refractive indices and durability. The incorporation of the propargyl group offers a route to further polymerize or cross-link these materials, potentially leading to the creation of novel organic glasses or resins with tailored optical properties.
In the domain of smart materials , which respond to external stimuli, the thioether and alkyne groups of 1-Propyne, 3-[(1-methylethyl)thio]- could be exploited. For instance, the thioether could be oxidized to a sulfoxide (B87167) or sulfone, leading to a significant change in the molecule's polarity and electronic properties. This reversible transformation could be the basis for developing new types of chemical sensors or switchable materials. The alkyne group also allows for the integration of this molecule into larger, stimuli-responsive polymer networks.
While the exploration of 1-Propyne, 3-[(1-methylethyl)thio]- in these advanced areas is still in its early stages, the fundamental chemical features of the molecule provide a strong rationale for its investigation as a building block for the next generation of organic electronic and functional materials.
Future Directions and Emerging Research Avenues for 1 Propyne, 3 1 Methylethyl Thio
Development of Enantioselective Synthesis Methodologies for Chiral Derivatives
The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. For derivatives of 1-Propyne, 3-[(1-methylethyl)thio]-, the creation of stereogenic centers, particularly at the propargylic position, could lead to novel compounds with unique biological activities or material properties.
Future research will likely focus on the adaptation of existing successful strategies for the asymmetric synthesis of propargyl sulfides to substrates like 1-Propyne, 3-[(1-methylethyl)thio]-. One promising approach involves the enantioselective organocatalytic α-sulfenylation of aldehydes, followed by alkynylation. nih.gov Another avenue of exploration is the transition metal-catalyzed enantioselective propargylation of imines, which has been shown to produce chiral propargyl amines with high enantiomeric excess. acs.org Silver-catalyzed enantioselective propargylation of N-sulfonylketimines has also been reported to be highly efficient. acs.org
Furthermore, the dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates, catalyzed by palladium complexes with chiral ligands, presents a sophisticated strategy for accessing axially chiral alkyne-containing molecules. rsc.org The application of similar catalytic systems to derivatives of 1-Propyne, 3-[(1-methylethyl)thio]- could open up new classes of chiral thioalkynes.
Table 1: Potential Enantioselective Synthesis Strategies for Derivatives of 1-Propyne, 3-[(1-methylethyl)thio]-
| Catalytic System/Methodology | Potential Chiral Product | Reported Success with Analogous Compounds |
| Organocatalytic α-sulfenylation/alkynylation | Chiral propargylic sulfides | High enantiomeric purity for chiral allenamides derived from branched propargylic sulfides. nih.gov |
| Silver-catalyzed propargylation of N-sulfonylketimines | Chiral homopropargylic amines | High yield and excellent enantiomeric ratios for a variety of diaryl- and alkylketimines. acs.org |
| Palladium-catalyzed dynamic kinetic alkynylation | Axially chiral heterobiaryl alkynes | Excellent yields and enantioselectivities for the synthesis of axially chiral heterobiaryl alkynes. rsc.org |
Exploration of Unconventional Activation and Reactivity Modes
Moving beyond traditional synthetic transformations, the exploration of unconventional activation modes for 1-Propyne, 3-[(1-methylethyl)thio]- could unveil novel reaction pathways and lead to the efficient construction of complex molecular architectures.
A significant area of future research will be the transition metal-catalyzed C-H activation of the propargylic position. The sulfur atom in 1-Propyne, 3-[(1-methylethyl)thio]- can act as a directing group, facilitating the selective functionalization of the C-H bonds adjacent to it. rsc.orgresearchgate.net This approach could enable the direct introduction of various functional groups without the need for pre-functionalized substrates. Research on sulfur-mediated propargylic C-H alkylation of alkynes, which proceeds through a rsc.orgresearchgate.net-sigmatropic rearrangement, offers a transition-metal-free alternative for C-H functionalization. rsc.org
Photocatalysis represents another exciting frontier. The direct activation of sulfides through C-H oxidation alpha to the sulfur atom using photoexcited nitroarenes has been demonstrated. nih.gov Applying this methodology to 1-Propyne, 3-[(1-methylethyl)thio]- could provide a mild and efficient way to generate reactive intermediates for subsequent transformations.
Table 2: Emerging Activation Strategies for 1-Propyne, 3-[(1-methylethyl)thio]-
| Activation Strategy | Potential Transformation | Key Advantages |
| Transition Metal-Catalyzed C-H Activation | Direct propargylic functionalization | High atom economy, regioselectivity. rsc.orgresearchgate.net |
| Sulfur-Mediated Propargylic C-H Alkylation | Alkylation of the propargylic position | Transition-metal-free conditions. rsc.org |
| Photocatalytic C-H Oxidation | Generation of α-thio carbanion equivalents | Mild, anaerobic conditions. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of 1-Propyne, 3-[(1-methylethyl)thio]- and its derivatives into flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. The inherent benefits of flow chemistry, such as precise control over reaction parameters and efficient mixing, are particularly well-suited for handling reactive intermediates and exothermic reactions that may be involved in the synthesis and transformations of this compound. mdpi.com
Future efforts in this area will likely focus on developing continuous-flow processes for the key synthetic steps. For instance, the use of packed-bed reactors containing immobilized catalysts or reagents could streamline the synthesis and purification of 1-Propyne, 3-[(1-methylethyl)thio]- and its derivatives. acs.org Automated platforms can facilitate high-throughput screening of reaction conditions to rapidly optimize the synthesis of new derivatives. mdpi.com The development of such automated systems will be crucial for exploring the full chemical space accessible from this versatile building block. nih.govbohrium.com
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of 1-Propyne, 3-[(1-methylethyl)thio]- is essential for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques that allow for in situ reaction monitoring will play a pivotal role in this endeavor.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, enabling the precise determination of reaction kinetics and the identification of transient species. mdpi.comspectroscopyonline.comrsc.org This has been successfully applied to monitor the formation of diazonium salts and their subsequent reactions. mdpi.com
Raman spectroscopy is another powerful tool, particularly for probing the alkyne and sulfur-containing functionalities of 1-Propyne, 3-[(1-methylethyl)thio]-. The alkyne stretching vibration gives a strong and characteristic Raman signal in a spectral region that is often free from interference. chemrxiv.orgnih.govnih.gov Enhancing the Raman signal through conjugation with the sulfur atom could provide even greater sensitivity for monitoring reactions. nih.gov In situ Raman spectroscopy can be used to study reaction mechanisms and kinetics in detail. frontiersin.orgrsc.org
Table 3: Spectroscopic Techniques for In Situ Monitoring of 1-Propyne, 3-[(1-methylethyl)thio]- Reactions
| Spectroscopic Technique | Information Gained | Potential Applications |
| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mdpi.comspectroscopyonline.com | Kinetic analysis, reaction optimization, identification of transient species. rsc.org |
| In Situ Raman | Vibrational information on the alkyne and thioether groups. chemrxiv.orgnih.gov | Mechanistic studies, monitoring of functional group transformations. frontiersin.orgrsc.org |
Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Design of Novel Derivatives
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For 1-Propyne, 3-[(1-methylethyl)thio]-, these computational tools can be employed to predict its reactivity in various chemical transformations and to design novel derivatives with desired properties.
ML models can be trained on existing reaction data to predict the outcome and yield of reactions involving propargyl sulfides and related compounds. nih.govrsc.org This predictive power can be used to guide experimental efforts, saving time and resources. For example, ML models have been developed to predict the enantioselectivity of organocatalysts in propargylation reactions. nih.gov Similar models could be developed to predict the stereochemical outcome of reactions involving derivatives of 1-Propyne, 3-[(1-methylethyl)thio]-.
Q & A
Q. What are the established synthetic routes for 1-Propyne, 3-[(1-methylethyl)thio]-, and how are reaction conditions optimized for yield?
- Methodological Answer : The compound is synthesized by introducing an isopropylthio group to a terminal alkyne backbone. A common approach involves reacting propyne with isopropyl mercaptan (2-propanethiol) in the presence of a base (e.g., NaOH) and a transition metal catalyst (e.g., CuI or Pd-based systems) to facilitate thiol-yne coupling . Reaction optimization includes:
- Catalyst selection : Palladium catalysts improve regioselectivity, while copper systems reduce side reactions like oxidation.
- Temperature control : Reactions are typically conducted at 50–80°C to balance kinetic efficiency and thermal stability.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate eluent) isolates the product from unreacted mercaptan or alkyne starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of 1-Propyne, 3-[(1-methylethyl)thio]-?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : The terminal alkyne proton appears as a singlet at δ 1.8–2.2 ppm, while the isopropylthio group’s methine proton resonates as a septet (δ 3.2–3.5 ppm).
- ¹³C NMR : The sp-hybridized alkyne carbons are observed at δ 70–85 ppm, and the sulfur-bound carbon at δ 35–40 ppm .
- Mass Spectrometry (EI-MS) : The molecular ion peak ([M⁺]) at m/z 128–130 confirms the molecular weight (C₆H₁₀S), with fragmentation patterns showing loss of the isopropylthio group (e.g., [M – C₃H₇S]⁺ at m/z 55) .
- IR Spectroscopy : The alkyne C≡C stretch is observed at ~2100 cm⁻¹, and the C-S bond at ~650 cm⁻¹ .
Advanced Research Questions
Q. How does the (1-methylethyl)thio substituent influence the compound’s reactivity in alkyne-based coupling reactions (e.g., Sonogashira or Click chemistry)?
- Methodological Answer : The electron-donating isopropylthio group increases electron density at the alkyne terminus, enhancing nucleophilicity in cross-coupling reactions. Experimental studies show:
- Sonogashira Coupling : Higher yields (75–90%) are achieved with Pd(PPh₃)₄/CuI in THF, as sulfur coordination stabilizes palladium intermediates .
- Click Chemistry : The thioether group reduces steric hindrance compared to bulkier substituents, enabling efficient cycloaddition with azides (e.g., 1,3-dipolar cycloaddition at room temperature) .
Contradictions arise in solvent choice: Polar aprotic solvents (DMF) improve solubility but may promote side reactions like alkyne oligomerization .
Q. What computational methods are employed to model the electronic effects of the thioether substituent, and how do these predictions align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to analyze:
- Electrostatic Potential Maps : Highlight electron-rich regions at the alkyne terminus and sulfur atom, explaining preferential reactivity in electrophilic attacks .
- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~5.2 eV) correlates with UV-Vis absorption spectra (λmax 240–260 nm), validating computational models .
Discrepancies between calculated and observed reaction enthalpies (e.g., ΔH for alkyne protonation) are attributed to solvent effects not fully captured in gas-phase DFT .
Q. How do steric and electronic factors affect the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : The compound is stable in neutral conditions (pH 6–8) but undergoes hydrolysis at pH >10, forming propiolic acid and isopropyl disulfide. Kinetic monitoring via HPLC shows a half-life of 12 hours at pH 12 .
- Oxidative Resistance : The thioether group is susceptible to oxidation by H₂O₂ or O₂, forming sulfoxide derivatives. Cyclic voltammetry reveals an oxidation potential at +0.8 V (vs. Ag/AgCl), consistent with sulfur’s nucleophilic character .
Data Contradiction Analysis
- Spectral Variability : Discrepancies in reported ¹H NMR shifts (e.g., alkyne proton δ 1.8 vs. 2.2 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace metal impurities .
- Catalyst Efficiency : While Pd catalysts are widely recommended for coupling reactions, one study notes CuI/Et₃N systems achieve comparable yields without palladium’s cost, suggesting context-dependent optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
